molecular formula C11H17LiOSSi B14397698 Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide CAS No. 87262-37-1

Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide

Katalognummer: B14397698
CAS-Nummer: 87262-37-1
Molekulargewicht: 232.4 g/mol
InChI-Schlüssel: ZKGDVHUERQHPAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide is an organolithium compound that features a unique combination of functional groups, including methoxy, phenylsulfanyl, and trimethylsilyl groups. This compound is of interest in organometallic chemistry due to its potential reactivity and applications in various synthetic processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide typically involves the reaction of a suitable precursor with a lithium reagent. One common method is the reaction of methoxy(phenylsulfanyl)(trimethylsilyl)methane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:

Methoxy(phenylsulfanyl)(trimethylsilyl)methane+n-ButyllithiumLithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide+Butane\text{Methoxy(phenylsulfanyl)(trimethylsilyl)methane} + \text{n-Butyllithium} \rightarrow \text{this compound} + \text{Butane} Methoxy(phenylsulfanyl)(trimethylsilyl)methane+n-Butyllithium→Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide+Butane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or distillation to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.

    Substitution Reactions: Can participate in substitution reactions where the lithium atom is replaced by another electrophile.

    Oxidation and Reduction: May undergo oxidation or reduction reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in an anhydrous solvent like THF at low temperatures.

    Substitution Reactions: Commonly involve halides or other electrophiles, with the reaction conditions tailored to the specific electrophile.

    Oxidation and Reduction: Various oxidizing or reducing agents can be used, such as hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while substitution reactions could yield a variety of substituted products.

Wissenschaftliche Forschungsanwendungen

Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide has several scientific research applications, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Material Science:

    Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Catalysis: May serve as a catalyst or catalyst precursor in various chemical reactions.

Wirkmechanismus

The mechanism of action of lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide involves its reactivity as a nucleophile. The lithium atom in the compound is highly reactive and can readily form new bonds with electrophiles. The presence of the methoxy, phenylsulfanyl, and trimethylsilyl groups can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Trimethylsilyl)methyllithium: Another organolithium compound with similar reactivity but lacking the methoxy and phenylsulfanyl groups.

    Lithium bis(trimethylsilyl)amide: A strong non-nucleophilic base used in various organic synthesis applications.

    Lithium diisopropylamide (LDA): A sterically hindered lithium reagent used for selective deprotonation reactions.

Uniqueness

Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide is unique due to the combination of functional groups it possesses. The presence of the methoxy, phenylsulfanyl, and trimethylsilyl groups can enhance its reactivity and selectivity in certain reactions compared to other organolithium compounds. This makes it a valuable reagent in organic synthesis and other scientific research applications.

Eigenschaften

CAS-Nummer

87262-37-1

Molekularformel

C11H17LiOSSi

Molekulargewicht

232.4 g/mol

IUPAC-Name

lithium;[methoxy(phenylsulfanyl)methyl]-trimethylsilane

InChI

InChI=1S/C11H17OSSi.Li/c1-12-11(14(2,3)4)13-10-8-6-5-7-9-10;/h5-9H,1-4H3;/q-1;+1

InChI-Schlüssel

ZKGDVHUERQHPAA-UHFFFAOYSA-N

Kanonische SMILES

[Li+].CO[C-]([Si](C)(C)C)SC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.